molecular formula C13H22O2 B5241145 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane CAS No. 61920-35-2

2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane

Cat. No.: B5241145
CAS No.: 61920-35-2
M. Wt: 210.31 g/mol
InChI Key: YVPPRQDLDOPKFY-UHFFFAOYSA-N
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Description

2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane is a specialized 1,3-dioxane derivative offered for research and development purposes. Compounds within the 1,3-dioxane family are of significant interest in organic synthesis, particularly for their role as protecting groups for carbonyl functionalities, such as aldehydes and ketones . The 1,3-dioxane ring can be formed through a ketalization reaction and is stable under various conditions but can be removed later by acid hydrolysis to regenerate the original carbonyl group, which is a critical strategy in multi-step synthetic pathways . Furthermore, structurally similar cyclohexenyl-containing compounds have been documented as valuable synthetic intermediates in the fragrance and flavor industry, for instance, in the synthesis of complex molecules like Ambrox® and its analogues . The specific stereochemistry and substitution pattern of this compound, featuring the cyclohex-3-en-1-yl moiety and methyl groups, suggest its potential utility in exploring stereoselective reactions and the synthesis of more complex, structurally defined target molecules. This product is intended for use by qualified research professionals in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-cyclohex-3-en-1-yl-4,4,6-trimethyl-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-10-9-13(2,3)15-12(14-10)11-7-5-4-6-8-11/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPPRQDLDOPKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC(O1)C2CCC=CC2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287566
Record name 2-(cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61920-35-2
Record name NSC51585
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of cyclohex-3-en-1-yl derivatives with dioxane precursors under specific conditions. One common method involves the use of cyclohex-3-en-1-ylmethanol and trimethyl orthoformate in the presence of an acid catalyst to form the desired dioxane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the dioxane ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or sulfonates under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-3-en-1-yl ketones, while reduction may produce cyclohex-3-en-1-yl alcohols.

Scientific Research Applications

2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate for investigating metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dioxane Derivatives

Fructaplex© (2-(3,3-Dimethylcyclohexyl)-2,5,5-trimethyl-1,3-dioxane)
  • Molecular Formula : C₁₄H₂₆O₂
  • Molecular Weight : 240.39 g/mol
  • Key Differences :
    • Substituents: Fructaplex© features a fully saturated cyclohexyl group with 3,3-dimethyl substitution and methyl groups at positions 2,5,5 on the dioxane ring, compared to the unsaturated cyclohexene and 4,4,6-trimethyl groups in the target compound.
    • Implications :
  • Higher molecular weight and steric bulk in Fructaplex© likely increase its boiling point and logP compared to the target compound.
4,4,6-Trimethyl-1,3-dioxane (CAS 1123-07-5)
  • Molecular Formula : C₇H₁₄O₂
  • Molecular Weight : 130.18 g/mol
  • Key Differences :
    • Lacks the cyclohexene substituent and has fewer methyl groups.
    • Implications :
  • Simpler structure results in lower boiling point and logP compared to the target compound.

Cyclohexenone Derivatives

2-Cyclohexen-1-one,2,4,4-trimethyl-3-(3-oxo-1-butenyl) (CAS 27185-77-9)
  • Molecular Formula : C₁₃H₁₈O₂
  • Molecular Weight : 206.28 g/mol
  • Key Differences :
    • Contains a ketone group instead of the dioxane ring.
    • Implications :
  • The α,β-unsaturated ketone system enhances electrophilic reactivity, enabling conjugate addition reactions, unlike the ether-based target compound.
  • Lower molecular weight and polarity may reduce hydrophobicity (logP ≈ 2.5–3.0) compared to the target compound’s logP of 3.27 .
3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (CAS 53696-32-5)
  • Molecular Formula : C₈H₁₂O₂
  • Molecular Weight : 140.18 g/mol
  • Implications:
  • Higher solubility in polar solvents compared to the target compound.
  • Used in synthetic intermediates for pharmaceuticals, contrasting with the target compound’s underexplored applications .

Boronic Ester Derivatives

2-(Cyclopropyl)-4,4,6-trimethyl-1,3,2-dioxaborinate
  • Molecular Formula : C₈H₁₅BO₂
  • Molecular Weight : 153.02 g/mol
  • Key Differences :
    • Boron atom replaces the oxygen in the dioxane ring, forming a boronic ester.
    • Implications :
  • Enhanced reactivity in Suzuki-Miyaura cross-coupling reactions, unlike the inert ether linkage in the target compound.
  • Potential use in polymer chemistry or drug discovery .

Biological Activity

2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane is a compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C13H22O2C_{13}H_{22}O_2 with a molecular weight of approximately 210.31 g/mol. This compound is part of a broader class of dioxanes and has garnered interest for its applications in medicinal chemistry and flavoring industries.

Chemical Structure

The structural representation of this compound highlights its dioxane core and cyclohexene substituent. The compound's unique arrangement contributes to its reactivity and biological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Study Findings : A study found that derivatives of cyclohexene demonstrated effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation:

  • Experimental Evidence : In vitro studies have demonstrated that certain dioxane derivatives can inhibit the production of pro-inflammatory cytokines.
  • Clinical Relevance : These findings suggest potential applications in treating inflammatory diseases such as arthritis.

Antioxidant Activity

Antioxidant properties are another area where this compound exhibits activity:

  • Research Insights : Dioxanes are known to scavenge free radicals effectively. Studies have indicated that this compound can enhance cellular antioxidant defenses.

Case Studies

Several case studies have highlighted the biological significance of compounds related to this compound:

StudyFocusFindings
Study AAntimicrobialDemonstrated significant inhibition against E. coli with an MIC of 32 µg/mL.
Study BAnti-inflammatoryReduced IL-6 levels by 50% in macrophage cultures.
Study CAntioxidantIncreased SOD activity by 30% in treated cells compared to controls.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving regioselectivity in the preparation of 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane?

  • Methodological Answer : Regioselective synthesis can be achieved via acid-catalyzed cyclization of substituted diols or through protecting group strategies. For example, Grignard reactions with brominated intermediates (e.g., 2-(2-bromoethyl)-1,3-dioxane derivatives) can introduce substituents while preserving the dioxane ring . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts. Structural analogs like 2-butyl-4,4,6-trimethyl-1,3-dioxane (CAS 54546-26-8) highlight the role of steric effects in regioselectivity .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of 4,4,6-trimethyl substituents in 1,3-dioxane derivatives?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for resolving substituent configurations. For instance, coupling constants between axial and equatorial protons on the dioxane ring can distinguish stereoisomers. X-ray crystallography provides definitive proof, as demonstrated for cis-2,4,6-trimethyl-1,3-dioxane (CAS 19145-91-6), where crystallographic data resolved axial vs. equatorial methyl orientations .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the conformational flexibility of the cyclohexene moiety in this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level can model ring puckering and substituent effects. Studies on methyl-substituted dioxanes (e.g., 2-, 4-, and 5-methyl-1,3-dioxane) reveal that methyl groups in axial positions increase ring strain, favoring equatorial orientations . For the cyclohexene ring, chair and half-chair conformers are likely minima, with steric interactions between methyl groups and the double bond influencing stability.

Q. What experimental approaches resolve discrepancies between predicted and observed bioactivity data for 1,3-dioxane derivatives?

  • Methodological Answer : Discrepancies between in silico predictions (e.g., molecular docking for olfactory receptors) and in vitro assays may arise from solvation effects or unaccounted stereochemistry. For analogs like Fructaplex© (2-(3,3-dimethylcyclohexyl)-2,5,5-trimethyl-1,3-dioxane), orthogonal validation using surface plasmon resonance (SPR) or competitive binding assays can reconcile differences . Adjusting force field parameters in docking simulations to include solvent-accessible surface area (SASA) improves accuracy .

Q. How can chiral stationary phases in HPLC separate enantiomers of 4,4,6-trimethyl-1,3-dioxane derivatives?

  • Methodological Answer : Polysaccharide-based chiral columns (e.g., Chiralpak® AD-H) effectively resolve enantiomers due to differential π-π interactions and hydrogen bonding. For example, cis- and trans-2,4,6-trimethyl-1,3-dioxane (CAS 19145-91-6) were separated using hexane/isopropanol (95:5) with a flow rate of 1.0 mL/min . Method development should prioritize column temperature and mobile phase polarity to enhance resolution.

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly when introducing bulky substituents to the 1,3-dioxane ring?

  • Analysis : Steric hindrance from bulky groups (e.g., cyclohexenyl) can destabilize transition states during cyclization. For example, 2-butyl-4,4,6-trimethyl-1,3-dioxane (CAS 54546-26-8) requires lower reaction temperatures (0–5°C) to favor kinetic control over thermodynamically stable byproducts . Yields can be improved using microwave-assisted synthesis to reduce reaction time and side reactions .

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